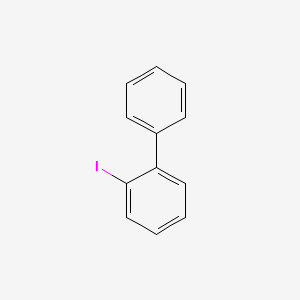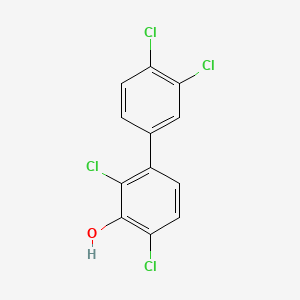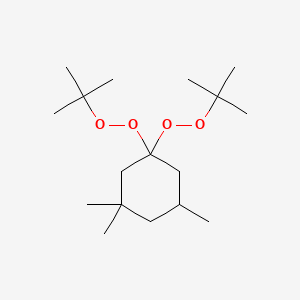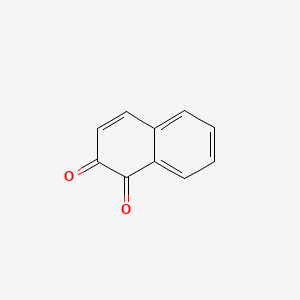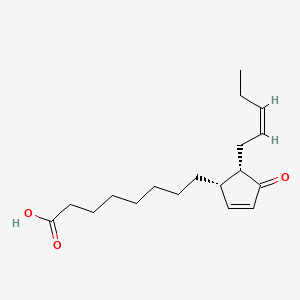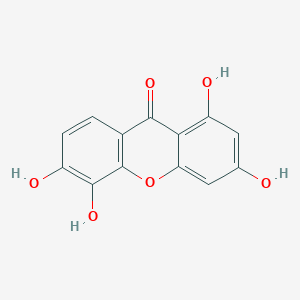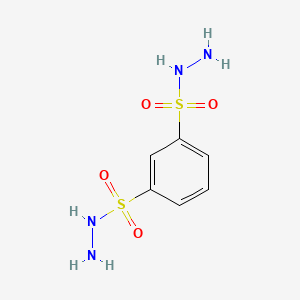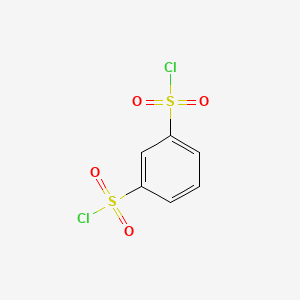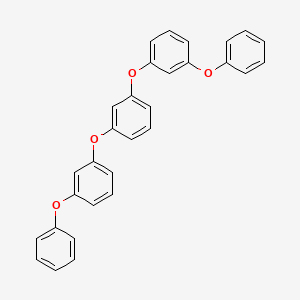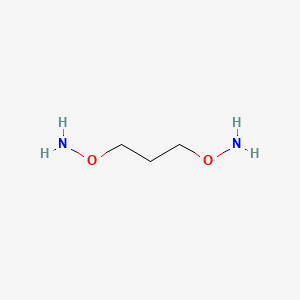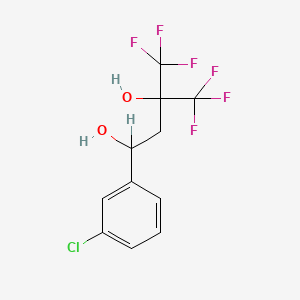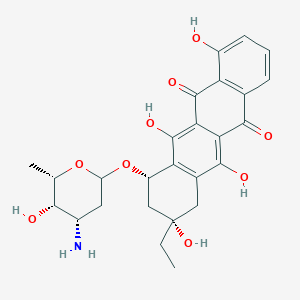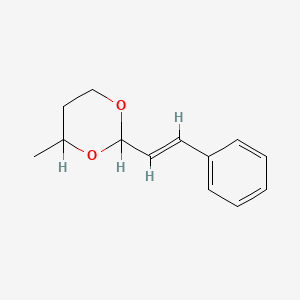![molecular formula C19H18O3 B1664606 Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate CAS No. 103455-29-4](/img/structure/B1664606.png)
Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-2-(2-styrylphenyl)propenic acid methyl ester is a fluorescence inhibitor.
Wissenschaftliche Forschungsanwendungen
Photochemical and Thermal Addition Reactions : A study by Somei et al. (1977) found that the irradiation of similar compounds in methanol can lead to the formation of specific isomers, providing insights into the stereoselectivities of these reactions (Somei et al., 1977).
Synthesis and Characterization of Photocrosslinkable Polymers : Research by Tamilvanan et al. (2008) involved synthesizing acrylate monomers with photocrosslinkable pendant chalcone moieties, which were polymerized for potential applications as photoresists (Tamilvanan et al., 2008).
Biological Activity of Ether and Ester Derivatives : Obregón-Mendoza et al. (2018) explored the biological activity of ether and ester derivatives, finding antioxidant and cytotoxic effects in certain compounds (Obregón-Mendoza et al., 2018).
Drug Release from Polymeric Hydrogels : A study by Arun and Reddy (2005) investigated the release rate of drugs from polymeric hydrogels using a similar crosslinker, highlighting the influence of various factors on drug release behavior (Arun & Reddy, 2005).
Design and Synthesis for Fungicidal Activity : Guan et al. (2011) designed and synthesized coumarin derivatives, including methoxyacrylate moieties, demonstrating potential fungicidal activity (Guan et al., 2011).
Grafting Techniques in Polymer Science : Mosnáček et al. (2012) showed the applicability of pendant benzoyl peroxides in polymer grafting techniques, offering insights into surface modifications (Mosnáček et al., 2012).
Polymerization Behavior of Acrylates : Kobatake et al. (1995) studied the polymerization and copolymerization behavior of methyl 2-(acyloxymethyl)acrylate, highlighting its rapid homopolymerization and its use in steric hindrance-assisted polymerization (Kobatake et al., 1995).
Synthesis of High-Molecular-Weight Polymers : Günaydin et al. (2005) modeled the free radical polymerization of acrylates like Methyl methacrylate (MMA), showing the influence of various substituents on the polymerizability and properties of the resulting polymers (Günaydin et al., 2005).
Eigenschaften
CAS-Nummer |
103455-29-4 |
|---|---|
Produktname |
Methyl (2Z)-3-methoxy-2-{2-[(E)-2-phenylvinyl]phenyl}acrylate |
Molekularformel |
C19H18O3 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
methyl (E)-3-methoxy-2-[2-[(E)-2-phenylethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C19H18O3/c1-21-14-18(19(20)22-2)17-11-7-6-10-16(17)13-12-15-8-4-3-5-9-15/h3-14H,1-2H3/b13-12+,18-14+ |
InChI-Schlüssel |
VEJCBCPEURAYAS-MEAXDALNSA-N |
Isomerische SMILES |
CO/C=C(\C1=CC=CC=C1/C=C/C2=CC=CC=C2)/C(=O)OC |
SMILES |
COC=C(C1=CC=CC=C1C=CC2=CC=CC=C2)C(=O)OC |
Kanonische SMILES |
COC=C(C1=CC=CC=C1C=CC2=CC=CC=C2)C(=O)OC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
3-methoxy-2-(2-styrylphenyl)propenic acid methyl ester beta-methoxyacrylate stilbene beta-MOA-stilbene MOA stilbene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



